2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, substituted with a 4-nitrophenyl group. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine typically involves the cyclization of thiazole derivatives with pyridine derivatives. One common method starts with the preparation of 1-(6-methoxypyridin-2-yl)-thiourea, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting cancer cell growth. The compound’s structure allows it to form key hydrogen bonds with the active site of the enzyme, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole and pyridine rings.
Thiazolo[5,4-d]thiazoles: Another class of heterocyclic compounds with a similar thiazole ring but different connectivity.
Uniqueness
2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential as a pharmacological agent .
Properties
CAS No. |
121717-37-1 |
---|---|
Molecular Formula |
C12H7N3O2S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7N3O2S/c16-15(17)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)18-11/h1-7H |
InChI Key |
HPGDIDBHGKDKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.